molecular formula C10H9N3O B13231620 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B13231620
M. Wt: 187.20 g/mol
InChI Key: RFIXPIHBLPHLQV-UHFFFAOYSA-N
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Description

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H9N3O. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

The synthesis of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-formylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include carboxylic acids, alcohols, and imines.

Scientific Research Applications

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity.

Biological Activity

6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H9N3O
  • Molecular Weight : 187.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1C2=CN3C(=CN=C3C=N2)C=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or modulating receptor functions, leading to effects such as:

  • Inhibition of Cell Proliferation : By targeting specific kinases or phosphodiesterases.
  • Modulation of Immune Responses : Potentially influencing inflammatory pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings : A study reported that this compound showed potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

This compound has been identified as an inhibitor of phosphodiesterase 10 (PDE10), which is involved in several neurological disorders. Its inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing neuronal signaling.

  • Case Study : A patent described the use of imidazo[1,2-a]pyrazine derivatives for treating neurological and psychiatric disorders by inhibiting PDE10 .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer, PDE10 Inhibitor10 - 30
Imidazo[1,2-a]pyridinesAnti-inflammatory5 - 15
Imidazo[1,2-a]pyrimidinesAnticancer15 - 25

Research Applications

This compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and neurological disorders.
  • Biochemical Studies : Used to probe enzyme activities and understand cellular signaling pathways.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-6-8-3-12-10-4-11-9(5-13(8)10)7-1-2-7/h3-7H,1-2H2

InChI Key

RFIXPIHBLPHLQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=CN=C3C=N2)C=O

Origin of Product

United States

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